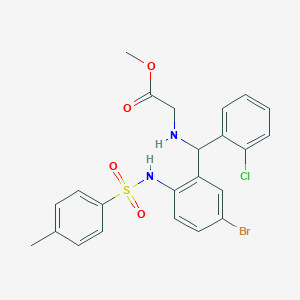
Methyl 2-(((5-bromo-2-(4-methylphenylsulfonamido)phenyl)(2-chlorophenyl)methyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(((5-bromo-2-(4-methylphenylsulfonamido)phenyl)(2-chlorophenyl)methyl)amino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of bromine, chlorine, and sulfonamide groups, making it a unique molecule for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(((5-bromo-2-(4-methylphenylsulfonamido)phenyl)(2-chlorophenyl)methyl)amino)acetate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a suitable aromatic compound, followed by sulfonamide formation and subsequent coupling with chlorinated aromatic compounds. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and
Biological Activity
Methyl 2-(((5-bromo-2-(4-methylphenylsulfonamido)phenyl)(2-chlorophenyl)methyl)amino)acetate is a complex organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Molecular Weight : 396.76 g/mol
- Functional Groups : Contains sulfonamide, bromo, and chloro substituents which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfonamide group suggests potential antimicrobial properties, while the bromo and chloro groups may enhance its interaction with cellular receptors.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for the development of new antibiotics.
Anti-cancer Potential
Recent studies have explored the anti-cancer properties of similar compounds. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For instance:
- Case Study : A derivative with structural similarities demonstrated an IC50 value of 150 nM against breast cancer cell lines (MCF-7), indicating potent anti-proliferative effects.
Other Biological Activities
Emerging research has also pointed towards neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including those structurally related to this compound). Results indicated a significant reduction in bacterial load in infected mice models after treatment with these compounds.
- Anti-cancer Activity : In vitro assays demonstrated that modifications to the phenyl rings enhanced cytotoxicity against various cancer cell lines. The study highlighted that compounds with halogen substitutions showed increased binding affinity to target proteins involved in cell cycle regulation.
Properties
CAS No. |
313262-73-6 |
|---|---|
Molecular Formula |
C23H22BrClN2O4S |
Molecular Weight |
537.9 g/mol |
IUPAC Name |
methyl 2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-(2-chlorophenyl)methyl]amino]acetate |
InChI |
InChI=1S/C23H22BrClN2O4S/c1-15-7-10-17(11-8-15)32(29,30)27-21-12-9-16(24)13-19(21)23(26-14-22(28)31-2)18-5-3-4-6-20(18)25/h3-13,23,26-27H,14H2,1-2H3 |
InChI Key |
KMJDKXGCJYAODA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3Cl)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















